N-(1-(噻唑-2-基)哌啶-4-基)环丁烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

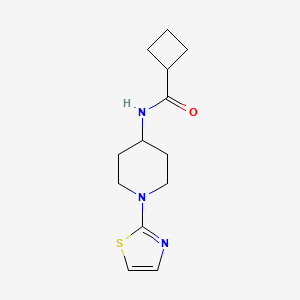

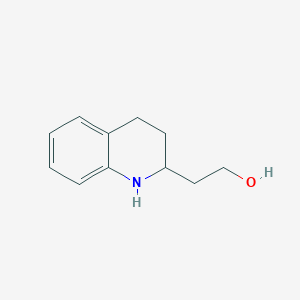

“N-(1-(thiazol-2-yl)piperidin-4-yl)cyclobutanecarboxamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .科学研究应用

合成和抗心律失常活性

一项关于合成哌啶基 1,3-噻唑衍生物(包括与目标化合物在结构上相关的衍生物)的研究揭示了显着的抗心律失常活性。这表明在开发治疗心律失常的新型治疗剂方面具有潜在应用 (Abdel‐Aziz 等,2009)。

H3 受体拮抗剂

另一项研究重点是硫哌酰胺(一种有效的 H3 受体拮抗剂)的构象分析。这项研究可以指导使用类似结构作为模板设计新的 H3 受体拮抗剂,表明在治疗神经系统疾病中具有应用 (Plazzi 等,1997)。

结核分枝杆菌 GyrB 抑制剂

噻唑-氨基哌啶杂合类似物已被设计和合成,作为结核分枝杆菌 GyrB 的新型抑制剂。这项研究突出了开发新型抗结核剂的潜力 (Jeankumar 等,2013)。

大麻素受体拮抗剂

对吡唑衍生物的研究(包括与目标化合物在结构上相关的衍生物)有助于理解大麻素受体拮抗剂的构效关系。这项工作可能对开发对抗大麻素作用的药物产生影响 (Lan 等,1999)。

作用机制

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been shown to possess anti-inflammatory properties . They have been found to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in inflammation by converting arachidonic acid into pro-inflammatory mediators.

Mode of Action

Based on the anti-inflammatory properties of similar thiazole derivatives, it can be inferred that f6446-0528 might interact with cox enzymes, leading to the suppression of pro-inflammatory mediators . This interaction could result in the reduction of inflammation.

Biochemical Pathways

The biochemical pathways affected by F6446-0528 are likely related to the inflammatory response. The inhibition of COX enzymes prevents the conversion of arachidonic acid into pro-inflammatory mediators . This action can affect various downstream effects, including the reduction of inflammation and pain.

Result of Action

The molecular and cellular effects of F6446-0528’s action are likely related to its potential anti-inflammatory properties. By inhibiting the COX enzymes, F6446-0528 may reduce the production of pro-inflammatory mediators, leading to a decrease in inflammation and pain .

未来方向

The future directions for the study of “N-(1-(thiazol-2-yl)piperidin-4-yl)cyclobutanecarboxamide” and related compounds could involve further exploration of their biological activities and potential applications in medicine. This could include more in-depth studies on their mechanisms of action, as well as the development of more efficient synthesis methods .

属性

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c17-12(10-2-1-3-10)15-11-4-7-16(8-5-11)13-14-6-9-18-13/h6,9-11H,1-5,7-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMSQMLVJHDJSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiazol-2-yl)piperidin-4-yl)cyclobutanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2879195.png)

![2-[(4-Nitrobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2879196.png)

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879199.png)

![1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879203.png)

![1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879209.png)

![N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2879212.png)

![ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate](/img/structure/B2879217.png)